5-METHYL-3-(1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE
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Overview
Description
5-METHYL-3-(1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE is a heterocyclic compound that features both an indole and a tetrahydropyridine moiety. This compound is of interest due to its potential pharmacological properties, particularly in the field of neuroprotection and anti-inflammatory activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-3-(1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-METHYL-3-(1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could yield fully saturated compounds .
Scientific Research Applications
5-METHYL-3-(1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its potential use in treating neurodegenerative diseases and inflammatory conditions.
Mechanism of Action
The mechanism of action of 5-METHYL-3-(1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in microglial cells. Additionally, it may reduce endoplasmic reticulum (ER) stress and apoptosis in neuronal cells by modulating the expression of specific chaperones and apoptosis markers .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Known for its neuroprotective activities.
6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)phenyl]pyridazin-3(2H)-one: Exhibits potent PDE-III inhibitory activity.
Uniqueness
5-METHYL-3-(1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE is unique due to its dual indole and tetrahydropyridine structure, which may confer distinct pharmacological properties compared to other similar compounds .
Properties
IUPAC Name |
5-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-10-2-3-14-12(8-10)13(9-16-14)11-4-6-15-7-5-11/h2-4,8-9,15-16H,5-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZNYPYIJITEIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C3=CCNCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592624 |
Source
|
Record name | 5-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
460354-14-7 |
Source
|
Record name | 5-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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